molecular formula C18H28N2O3 B10881557 2-(4-Methoxyphenoxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone

2-(4-Methoxyphenoxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone

Cat. No.: B10881557
M. Wt: 320.4 g/mol
InChI Key: HPGVWAOAIJEELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenoxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone is an organic compound that belongs to the class of phenoxy compounds It features a methoxyphenoxy group and a piperazine ring substituted with a pentan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-methoxyphenol and 1-(4-pentan-3-yl)piperazine.

    Step 1: The 4-methoxyphenol is reacted with an appropriate halogenating agent (e.g., bromine or chlorine) to form 4-methoxyphenyl halide.

    Step 2: The 4-methoxyphenyl halide is then reacted with 1-(4-pentan-3-yl)piperazine in the presence of a base (e.g., potassium carbonate) to form the desired product, 2-(4-methoxyphenoxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone.

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to form a phenol or further to a quinone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Phenol derivatives or quinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-methoxyphenoxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a ligand for certain receptors or enzymes. Its piperazine moiety is often found in bioactive molecules, suggesting potential pharmacological activities.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of both a phenoxy and a piperazine group suggests it could interact with multiple biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone would depend on its specific application. In a biological context, it might interact with receptors or enzymes through its piperazine ring, which can mimic the structure of neurotransmitters or other biological molecules. The phenoxy group could enhance its binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenoxy)-1-piperazin-1-ylethanone: Lacks the pentan-3-yl group, potentially altering its biological activity.

    2-(4-Chlorophenoxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone: Substitution of the methoxy group with a chlorine atom could change its reactivity and interactions.

    2-(4-Methoxyphenoxy)-1-[4-(methyl)piperazin-1-yl]ethanone: The smaller methyl group might affect its pharmacokinetic properties.

Uniqueness

The unique combination of a methoxyphenoxy group and a pentan-3-yl-substituted piperazine ring in 2-(4-methoxyphenoxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone provides a distinct profile in terms of reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-1-(4-pentan-3-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C18H28N2O3/c1-4-15(5-2)19-10-12-20(13-11-19)18(21)14-23-17-8-6-16(22-3)7-9-17/h6-9,15H,4-5,10-14H2,1-3H3

InChI Key

HPGVWAOAIJEELZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.